5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
CAS No.: 89792-16-5
Cat. No.: VC16040065
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89792-16-5 |
|---|---|
| Molecular Formula | C7H7N3OS |
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10) |
| Standard InChI Key | QPNKKRHSYLYLDX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NN=C(S1)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine comprises a 1,3,4-thiadiazole core substituted at the 5-position with a furan-2-yl group and at the 2-position with a methylamine moiety. The presence of sulfur in the thiadiazole ring and oxygen in the furan ring introduces electronic heterogeneity, influencing its reactivity and interaction with biological targets.
Molecular Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.22 g/mol |
| Solubility (pH 7.4) | 0.6 µg/mL |
| CAS Number | 89792-16-5 |
| IUPAC Name | 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
The low aqueous solubility (0.6 µg/mL) suggests challenges in bioavailability, necessitating formulation strategies for pharmacological applications.
Comparative Analysis with Analogues
A related non-methylated analogue, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS No. 4447-45-4), exhibits a molecular formula of and a molecular weight of 167.19 g/mol . The addition of the methyl group in the target compound enhances lipophilicity, potentially improving membrane permeability but reducing solubility.
Synthetic Pathways and Optimization
Primary Synthesis Route
The synthesis typically involves the condensation of furan-2-carboxylic acid hydrazide with methyl isothiocyanate in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent like dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by cyclization to form the thiadiazole ring.
Key Reaction Conditions:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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N–H Stretch: A broad band near 3300 cm confirms the presence of the secondary amine.
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C–S Stretch: Absorption at 670–690 cm corresponds to the thiadiazole ring .
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Furan C–O–C: A strong peak at 1015 cm.
Nuclear Magnetic Resonance (NMR)
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H NMR (DMSO-d):
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C NMR:
Mass Spectrometry
The molecular ion peak at 181.22 confirms the molecular weight, with fragmentation patterns consistent with loss of the methylamine group ( 150).
Biological Activities and Mechanisms
Anticancer Activity
Molecular docking studies of analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides revealed strong binding affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis inhibition . The methyl group in 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine may enhance hydrophobic interactions with kinase domains.
Metal Complexation
Although unreported for the methylated compound, the non-methylated analogue formed octahedral complexes with Fe(II), Cr(III), and Co(II), coordinating via the thiadiazole nitrogen and imine nitrogen . Such complexes often exhibit enhanced bioactivity due to metal-ligand synergism.
Challenges and Future Directions
Solubility Optimization
The compound’s low solubility necessitates prodrug strategies or nanocarrier systems to improve delivery. PEGylation or salt formation (e.g., hydrochloride) could enhance aqueous compatibility.
Targeted Drug Design
Structural modifications, such as introducing sulfonamide groups or fluorinated substituents, may improve selectivity for oncology targets like VEGFR-2 .
Ecological Impact Assessment
Environmental persistence and toxicity remain unstudied. Computational models (e.g., ECOSAR) should predict biodegradation pathways and ecotoxicological risks.
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